(E)-(4-Nitrostyryl)boronic acid
Overview
Description
Boronic acid is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .
Synthesis Analysis
Boronic acids can be synthesized by a two-stage process. First, diethylzinc and triethyl borate react to produce triethylborane. This compound then oxidizes in air to form ethylboronic acid . The reaction then undergoes decarboxylative borylation in the presence of a nickel catalyst, a bipyridine ligand, and bis(pinacolato)diboron to make the boronate ester .Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent. A boronic acid is an organic compound related to boric acid ( B (OH)3) in which one of the three hydroxyl groups ( −OH) is replaced by an alkyl or aryl group (represented by R in the general formula R−B (OH)2 ) .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Physical and Chemical Properties Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Mechanism of Action
Boronic acids act as Lewis acids. Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The compound bortezomib with a boronic acid group is a drug used in chemotherapy. The boron atom in this molecule is a key substructure because through it certain proteasomes are blocked that would otherwise degrade proteins .
Future Directions
Boronic acids are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
Properties
IUPAC Name |
[(E)-2-(4-nitrophenyl)ethenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6,11-12H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQFURAXZKRVCN-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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